
4,6-Dichloronicotinic acid
Overview
Description
4,6-Dichloronicotinic acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
4,6-Dichloronicotinic acid is a biochemical reagent . . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.
Biological Activity
4,6-Dichloronicotinic acid (DCNA), a halogenated derivative of nicotinic acid, has garnered significant attention in various fields due to its unique biological activities and potential applications in medicinal chemistry, agrochemicals, and materials science. This article provides an in-depth analysis of the biological activity of DCNA, supported by data tables and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 192.00 g/mol
- CAS Number : 73027-79-9
- Melting Point : 158-160 °C
- Solubility : Slightly soluble in water
The biological activity of DCNA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine atoms at the 4 and 6 positions enhances its lipophilicity and reactivity, which can influence metabolic pathways and receptor interactions.
Key Mechanisms Include :
- Enzyme Modulation : DCNA may enhance or inhibit specific enzyme activities, impacting metabolic processes.
- Receptor Interaction : The compound has been shown to interact with nicotinic acetylcholine receptors, potentially influencing neurotransmission.
Antimicrobial Properties
Research indicates that DCNA exhibits antimicrobial activity against various pathogens. Its halogenated structure is believed to enhance its interaction with microbial membranes, leading to cell disruption.
Pathogen Tested | Activity Observed |
---|---|
Escherichia coli | Inhibitory effects at concentrations > 50 µg/mL |
Staphylococcus aureus | Moderate inhibition at concentrations > 25 µg/mL |
Anticancer Activity
DCNA has shown potential as an anticancer agent in several studies. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.
Case Study Example :
- In vitro studies demonstrated that DCNA inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective properties of DCNA have been explored in models of neurodegenerative diseases. Its ability to modulate cholinergic signaling suggests potential therapeutic benefits for conditions like Alzheimer's disease.
Applications in Medicinal Chemistry
DCNA serves as a scaffold for the synthesis of various biologically active compounds. Its reactivity allows for modifications that can enhance pharmacological profiles.
Modification Type | Resulting Compound | Biological Activity |
---|---|---|
Nucleophilic Substitution | 4-Amino-6-dichloronicotinic acid | Increased receptor affinity |
Esterification | Ethyl 4,6-dichloronicotinate | Enhanced lipophilicity |
Agrochemical Potential
In agrochemicals, DCNA is being studied as a precursor for developing novel pesticides. Its interaction with nicotinic receptors in insects can disrupt their nervous systems, providing a mechanism for pest control.
Scientific Research Applications
Pharmaceutical Applications
4,6-Dichloronicotinic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for potential therapeutic effects, particularly in treating neurodegenerative diseases such as Alzheimer's.
Case Study: Tetrahydroacridine Derivatives
A study investigated a series of tetrahydroacridine derivatives containing the dichloronicotinic acid moiety. These compounds exhibited promising activity against Alzheimer's disease by enhancing cholinergic function and inhibiting acetylcholinesterase activity .
Agricultural Applications
In agriculture, this compound is utilized to enhance plant resistance against pathogens. Its derivatives have shown efficacy in stimulating systemic acquired resistance (SAR) in various crops.
Case Study: Induction of Plant Resistance
Research demonstrated that the application of this compound and its derivatives significantly reduced necrotic spots caused by viral infections in tobacco plants. The treated plants showed up to a 97% reduction in symptoms compared to untreated controls .
Biochemical Research
The compound is also employed as a biochemical reagent in life sciences research. It has been studied for its effects on various biological pathways including apoptosis, autophagy, and inflammation.
Applications in Cell Biology
This compound has been implicated in studies related to:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Modulating immune responses to reduce chronic inflammation.
- Cell Cycle Regulation : Affecting cell proliferation and survival mechanisms .
Chemical Synthesis
As a versatile building block, this compound is used in organic synthesis for creating more complex molecules. It can be transformed into various derivatives that serve different functions in chemical research and development.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Findings/Outcomes |
---|---|---|
Pharmaceuticals | Synthesis of neuroprotective agents | Effective against Alzheimer’s disease |
Agricultural Sciences | Inducing plant resistance | Up to 97% reduction in viral infection symptoms |
Biochemical Research | Studies on apoptosis and inflammation | Modulates immune responses and affects cell survival |
Chemical Synthesis | Building block for complex organic compounds | Versatile applications across various chemical reactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-Dichloronicotinic acid, and how is regiochemical control achieved?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or alkoxylation reactions. For example, in the preparation of 6-chloro-2-(isopentyloxy)nicotinic acid, 2,6-dichloronicotinic acid reacts with isopentanol under basic conditions (e.g., NaH/DMF or potassium t-butoxide/THF) to ensure regioselective substitution at the 2-position. Regiochemical control is confirmed via hydrogenolysis of the remaining chlorine atom, followed by analysis of coupling patterns in the <sup>1</sup>H NMR aryl region . Detailed reaction conditions, including solvent selection and temperature, should be optimized to minimize side products, as outlined in protocols for palladium-catalyzed cross-coupling reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and purity (e.g., distinguishing 2,6- vs. 4,6-isomers via coupling constants) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% as per commercial standards) and monitor reaction progress .
- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .
Experimental details must be rigorously documented, including instrument parameters and sample preparation, to ensure reproducibility .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound derivatives?
Methodological Answer: To enhance coupling efficiency:
- Precursor Design: Use trifluoroborate derivatives of this compound, which offer greater stability and reduced protodeboronation compared to boronic acids .
- Catalytic Systems: Employ polyurea-encapsulated palladium catalysts to improve reaction yields and reduce metal leaching .
- Condition Screening: Test solvents (e.g., PrCN for high-temperature reactions) and bases (e.g., DIPEA) to balance reactivity and side reactions . Kinetic studies and DFT calculations can further elucidate mechanistic pathways .
Q. What strategies resolve contradictions in reported biological activities of this compound-based compounds?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets across studies, focusing on variables such as cell lines, assay conditions (e.g., AZD8055 potency in glioblastoma vs. lymphoma models) .
- Structure-Activity Relationship (SAR) Studies: Introduce targeted modifications (e.g., halogen substitution, esterification) to isolate key pharmacophores. For example, replacing the 6-chloro group with fluorine alters metabolic stability .
- Controlled Replication: Reproduce disputed experiments with standardized protocols (e.g., identical purity thresholds, >98% by HPLC) and report negative results transparently .
Q. How do metabolic pathways influence the environmental persistence of this compound derivatives?
Methodological Answer:
- Degradation Studies: Track metabolites like 6-CNA (6-chloro-nicotinic acid) using LC-MS/MS in soil or aqueous systems under varying pH and UV exposure .
- QSAR Modeling: Predict degradation rates by correlating substituent electronic effects (e.g., Hammett constants) with hydrolysis kinetics .
- Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute/chronic toxicity, ensuring compliance with OECD guidelines for environmental risk assessment .
Q. Data Presentation and Reproducibility Guidelines
- Experimental Documentation: Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including reagent grades, reaction times, and purification methods .
- Supporting Information: Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files, referenced via hyperlinks in the main text .
- Conflict Resolution: Address discrepancies in biological data by conducting dose-response curves across multiple replicates and applying statistical tools (e.g., ANOVA with post-hoc tests) .
Properties
IUPAC Name |
4,6-dichloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIEWNDXAKVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355755 | |
Record name | 4,6-dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73027-79-9 | |
Record name | 4,6-Dichloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73027-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloronicotinic Acid73027-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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